3-Fold Higher In Vitro Potency in Cleavage Complex Assay vs. Topotecan
Lurtotecan demonstrates enhanced stabilization of the topoisomerase I-DNA cleavable complex, a direct measure of target engagement and mechanism-based potency. Compared with topotecan, lurtotecan was found to be approximately three times more potent in the cleavage complex assay [1].
| Evidence Dimension | Cleavage complex stabilization potency (fold-difference) |
|---|---|
| Target Compound Data | 3-fold higher potency than topotecan |
| Comparator Or Baseline | Topotecan (baseline = 1.0) |
| Quantified Difference | 3.0-fold increase |
| Conditions | In vitro cleavage complex assay |
Why This Matters
Quantifiable higher target engagement supports selection of lurtotecan dihydrochloride over topotecan for mechanism-of-action studies requiring enhanced topoisomerase I poisoning.
- [1] Moukharskaya J, Verschraegen C. Lurtotecan. Hematol Oncol Clin North Am. 2012; 26(3): 653-667. View Source
